2-benzyl-1,3-thiazolidine-4-carboxylic Acid
Overview
Description
2-benzyl-1,3-thiazolidine-4-carboxylic Acid is a chemical compound with the linear formula C11H13NO2S . It has a molecular weight of 223.296 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
While specific chemical reactions involving 2-benzyl-1,3-thiazolidine-4-carboxylic Acid are not detailed in the available resources, thiazolidine motifs are known to react with aldehydes .Physical And Chemical Properties Analysis
2-benzyl-1,3-thiazolidine-4-carboxylic Acid is a powder with a melting point of 165-170°C . The compound is stored at room temperature .Scientific Research Applications
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety .
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For example, a fast reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions affords a thiazolidine product that remains stable and does not require any catalyst .
- Thiazolidine motifs have shown varied biological properties, including anticancer activity . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .
- Thiazolidine derivatives have also been studied for their anticonvulsant activity . This makes them a potential candidate for the development of new anticonvulsant drugs .
- Thiazolidine motifs have shown neuroprotective activity . This suggests that they could be used in the treatment of neurodegenerative diseases .
- Thiazolidine derivatives have demonstrated antioxidant activity . This property could be beneficial in the treatment of diseases caused by oxidative stress .
- Thiazolidine motifs have shown anti-inflammatory activity . They could potentially be used in the development of new anti-inflammatory drugs .
Anticancer Activity
Anticonvulsant Activity
Neuroprotective Activity
Antioxidant Activity
Anti-Inflammatory Activity
Bioorthogonal Reactions
Future Directions
Thiazolidine motifs, such as in 2-benzyl-1,3-thiazolidine-4-carboxylic Acid, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties and are used in the synthesis of valuable organic combinations . This diversity in the biological response makes it a highly prized moiety . Therefore, future research could focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry .
properties
IUPAC Name |
2-benzyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFSDSLKMQQXDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401563 | |
Record name | 2-benzyl-1,3-thiazolidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-1,3-thiazolidine-4-carboxylic Acid | |
CAS RN |
50739-30-5 | |
Record name | 2-benzyl-1,3-thiazolidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyl-1,3-thiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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